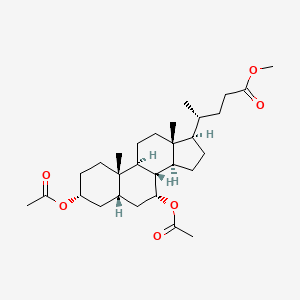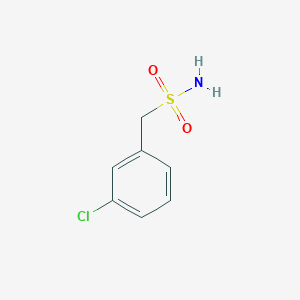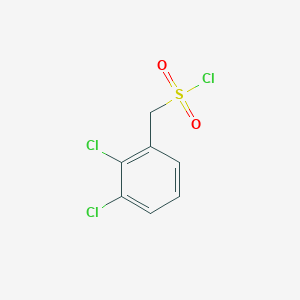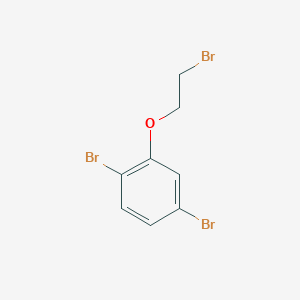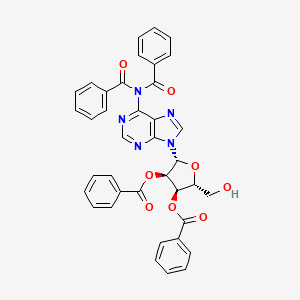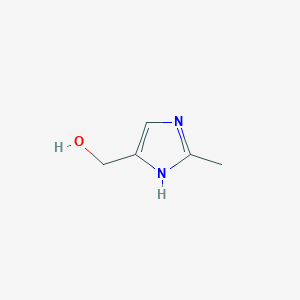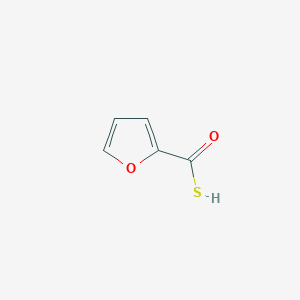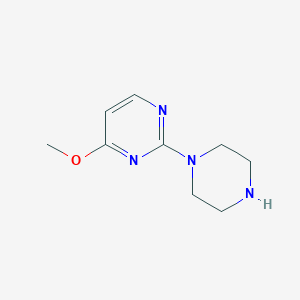![molecular formula C11H11F6N B1354274 (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine CAS No. 511256-36-3](/img/structure/B1354274.png)
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine” is a chiral compound that has been used in various studies. For instance, it has been used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (S-3,5-BTPE) with Candida tropicalis 104 .
Synthesis Analysis
The synthesis of a similar compound, ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, has been reported. It was synthesized using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis
The molecular formula of “(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine” is C10H9F6N. It has an average mass of 257.176 Da and a monoisotopic mass of 257.063904 Da .Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
Phenylethylamines, including compounds similar to (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, have been extensively studied for their neurochemical effects and potential neurotoxicity. These compounds interact with various neurotransmitter systems and have been linked to alterations in brain chemistry and potential toxic effects, especially when misused or overexposed. Research in this area aims to understand the mechanisms underlying these interactions and their implications for neurodegenerative diseases and psychiatric disorders (McKenna & Peroutka, 1990).
Aging and Brain Function
The effects of phenylethylamines on aging and brain function have also been a subject of scientific inquiry. Studies have explored how these compounds, through their interaction with monoamine oxidase and other neurochemical pathways, might influence the aging process, potentially offering insights into the treatment of age-related cognitive decline and neurodegenerative diseases (Burchinsky & Kuznetsova, 1992).
Ethylene Action and Postharvest Quality of Non-Climacteric Fruits
In the context of agriculture and food science, research has been conducted on the use of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) to enhance the postharvest quality of non-climacteric fruit crops. While not directly related to (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, this research area explores the manipulation of ethylene perception in fruits to delay ripening and senescence, thereby extending shelf life and maintaining quality. The effects of such treatments on various fruits, including their respiration, color change, and susceptibility to physiological disorders, have been documented, providing valuable insights into postharvest fruit management (Li et al., 2016).
Eigenschaften
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAARPZLAPMHX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469394 |
Source


|
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
CAS RN |
511256-36-3 |
Source


|
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

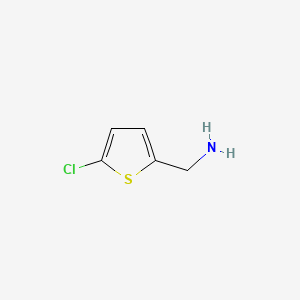
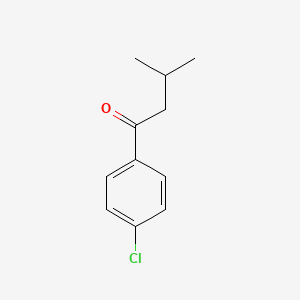
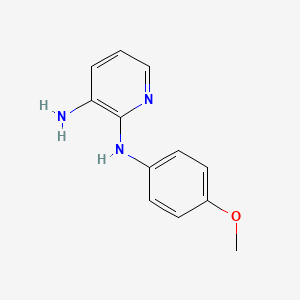

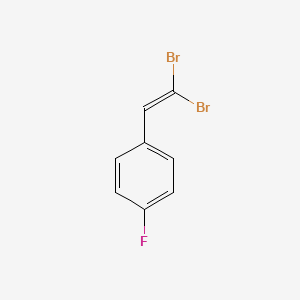
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
